Fmoc-DL-6-Azatryptophan
Description
Contemporary Significance of Unnatural Amino Acids in Protein Engineering and Design
Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical amino acids genetically encoded by most organisms. rsc.org Their incorporation into proteins has become a powerful tool in protein engineering and drug discovery, allowing for the creation of proteins with enhanced stability, novel functions, and improved therapeutic properties. rsc.orgrsc.org
The introduction of UAAs into a protein's structure can confer a wide range of altered physicochemical and biological properties. rsc.org Researchers can now design and create molecules with specific functions, greater stability, or new interaction capabilities. This has led to a variety of applications, including the development of antibody-drug conjugates, probes for monitoring protein conformation, and peptide-based imaging agents. rsc.orgrsc.org By expanding the chemical diversity of amino acid side chains beyond what is found in nature, UAAs offer a rational approach to designing efficient biocatalysts and therapeutic proteins with versatile properties. rsc.org The ability to substitute natural amino acids with UAAs at specific sites has emerged as an invaluable molecular tool for introducing novel functionalities into proteins. rsc.org
Foundational Role of Fmoc Chemistry in the Synthesis of Modified Peptides and Proteins
The synthesis of peptides and proteins containing unnatural amino acids is largely made possible by a technique called solid-phase peptide synthesis (SPPS). A key component of modern SPPS is the use of the fluorenylmethoxycarbonyl (Fmoc) protecting group. lgcstandards.com Fmoc chemistry, developed in the late 1970s, revolutionized peptide synthesis due to its milder reaction conditions compared to earlier methods. lgcstandards.com
In Fmoc-SPPS, the peptide chain is assembled one amino acid at a time while attached to a solid resin support. lgcstandards.com The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid being added. lgcstandards.com It is stable under the acidic conditions used to remove side-chain protecting groups but can be easily cleaved by a base, typically piperidine (B6355638). lgcstandards.combiotage.com This orthogonality allows for the specific and efficient synthesis of long and complex peptides, including those containing post-translational modifications or unnatural amino acids. nih.gov The Fmoc group's strong UV absorbance also provides a convenient way to monitor the success of each step in the synthesis. nih.gov Today, Fmoc-SPPS is the preferred method for both research and industrial-scale peptide synthesis. nih.govrsc.org
Overview of Azatryptophan Analogs as Advanced Spectroscopic and Structural Probes
Azatryptophan analogs are a class of unnatural amino acids where a carbon atom in the indole (B1671886) ring of tryptophan is replaced by a nitrogen atom. This "atomic mutation" can induce significant changes in the spectral properties of the amino acid without greatly disturbing the local protein environment. pnas.org This makes them excellent probes for studying protein structure, dynamics, and interactions. pnas.orgnih.gov
Different positional isomers of azatryptophan, such as 4-azatryptophan, 5-azatryptophan, and 7-azatryptophan (B1233867), exhibit distinct spectroscopic characteristics. pnas.orgbasicmedicalkey.com For instance, the substitution of nitrogen in the indole ring can lead to a red-shift in the absorption and fluorescence emission spectra compared to natural tryptophan. nih.gov This allows for the selective excitation of the azatryptophan analog in a protein that also contains natural tryptophan residues, enabling detailed studies of specific regions of the protein. molgenrug.nl Azatryptophan analogs have been successfully incorporated into various proteins to act as intrinsic fluorescent probes, providing valuable insights into protein folding, conformational changes, and interactions with other molecules. pnas.orgnih.govacs.org
Interactive Data Table: Properties of Fmoc-DL-6-Azatryptophan and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C25H21N3O4 | 427.46 | 2640489-35-4 iris-biotech.deiris-biotech.de |
| Fmoc-L-6-Azatryptophan | C25H21N3O4 | 427.46 iris-biotech.deiris-biotech.de | 2640489-35-4 iris-biotech.deiris-biotech.de |
| Fmoc-DL-7-azatryptophan | C25H21N3O4 | 427.45 scbt.com | 1219143-85-7 anaspec.com |
Interactive Data Table: Research Findings on Azatryptophan Analogs
| Azatryptophan Analog | Key Research Finding | Application | Reference |
| 4-Azatryptophan | Possesses intrinsic blue fluorescence. pnas.org | Superior optical probe compared to 7-azatryptophan. pnas.orgresearchgate.net | pnas.orgresearchgate.net |
| 5-Azatryptophan | Exhibits intrinsic blue fluorescence. pnas.org | Useful as an optical probe. pnas.org | pnas.org |
| 7-Azatryptophan | Absorption is red-shifted compared to tryptophan, allowing for specific excitation. basicmedicalkey.commolgenrug.nl | Probe for studying protein folding and thrombin recognition. nih.gov | basicmedicalkey.comnih.govmolgenrug.nl |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)22(11-15-12-27-23-13-26-10-9-16(15)23)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21-22,27H,11,14H2,(H,28,31)(H,29,30) |
InChI Key |
NYVOLNQTIBBXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CN=C5)C(=O)O |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Fmoc Dl 6 Azatryptophan and Its Bioconjugates
Enantioselective Synthesis Strategies for 6-Azatryptophan Scaffolds
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the development of enantioselective methods for the synthesis of 6-azatryptophan is of paramount importance. Key strategies include asymmetric alkylation to control the formation of the chiral center and chemoenzymatic resolution to separate enantiomers from a racemic mixture.
Asymmetric Alkylation and Stereocontrol Approaches
Asymmetric alkylation of a glycine (B1666218) equivalent is a powerful and widely used method for the synthesis of α-amino acids with high enantiopurity. researchgate.netnih.gov This approach typically involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction.
One of the most successful strategies employs chiral Ni(II) complexes of glycine Schiff bases. researchgate.netrsc.org In this methodology, a Schiff base is formed between glycine and a chiral ligand, often derived from (S)-o-[(N-benzylprolyl)amino]benzophenone, which then coordinates to a Ni(II) center. rsc.org The resulting complex serves as a chiral nucleophilic glycine equivalent. The alkylation of this complex with a suitable electrophile, such as a 3-halomethyl-6-azaindole derivative, proceeds with high diastereoselectivity, dictated by the chiral ligand. researchgate.net Subsequent hydrolysis of the alkylated complex yields the desired α-amino acid, in this case, 6-azatryptophan, with excellent enantiomeric excess. researchgate.netrsc.org The stereochemical outcome is thermodynamically controlled, and the chiral auxiliary can often be recovered and reused. nih.gov
The choice of reaction conditions, including the base and solvent, is critical for achieving high diastereoselectivity. rsc.org For instance, the use of solid sodium hydroxide (B78521) as a base in dimethylformamide (DMF) has been shown to be effective for the alkylation of similar Ni(II) complexes. rsc.org
| Factor | Description | Significance in 6-Azatryptophan Synthesis |
|---|---|---|
| Chiral Auxiliary | A chiral molecule temporarily incorporated into the glycine substrate to induce stereoselectivity. | Directs the approach of the 6-azaindole (B1212597) electrophile to one face of the glycine enolate, determining the final stereochemistry (L or D). |
| Metal Complex | Often a Ni(II) complex, which templates the Schiff base into a rigid conformation. | Enhances the stereocontrol exerted by the chiral auxiliary and activates the glycine α-carbon for deprotonation. |
| Electrophile | A derivative of 6-azaindole with a suitable leaving group at the 3-position (e.g., -CH2Br, -CH2Cl). | The nature of the leaving group and any protecting groups on the azaindole ring can influence reaction efficiency. |
| Base and Solvent | Critical for the deprotonation of the glycine α-carbon to form the nucleophilic enolate. | The choice of base (e.g., solid NaOH, KHMDS) and solvent (e.g., DMF) can significantly impact the diastereomeric excess (d.e.) of the product. |
Another approach to stereocontrol involves phase-transfer catalysis, where a chiral quaternary ammonium (B1175870) salt is used to shuttle the glycine enolate between an aqueous and an organic phase, facilitating the asymmetric alkylation. nih.gov This method has been successfully applied to the synthesis of various α-allylic amino acids and could potentially be adapted for the synthesis of 6-azatryptophan. nih.gov
Chemoenzymatic Resolution and Derivatization
Chemoenzymatic dynamic kinetic resolution (DKR) offers an alternative and highly efficient route to enantiomerically pure amino acids. nih.govresearchgate.net This strategy combines a chemical or enzymatic method for the rapid racemization of the starting material with a highly enantioselective enzymatic resolution step. nih.gov In the context of DL-6-azatryptophan, a racemic mixture of the N-acylated amino acid would be subjected to an enzyme, typically a lipase (B570770) or an acylase, that selectively hydrolyzes one of the enantiomers. researchgate.net
For example, a lipase such as Candida antarctica lipase B (CALB) could be used to selectively acylate one enantiomer of DL-6-azatryptophan, leaving the other enantiomer unreacted and allowing for their separation. nih.gov To achieve a theoretical yield of 100% for the desired enantiomer, a racemization catalyst, such as a ruthenium complex, is added to continuously interconvert the enantiomers in situ. nih.govresearchgate.net This ensures that the substrate for the enzymatic resolution is constantly replenished, driving the reaction towards the formation of a single enantiomer.
The efficiency of DKR is dependent on the compatibility of the racemization catalyst and the enzyme, as well as the reaction conditions such as solvent and temperature. nih.gov
| Strategy | Principle | Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Alkylation | Use of a chiral auxiliary to direct the stereoselective alkylation of a glycine pronucleophile. | High enantiomeric excess (ee) can be achieved in a single step; well-established methodology. | Requires stoichiometric amounts of the chiral auxiliary; removal of the auxiliary can be challenging; synthesis of the 6-azaindole electrophile may be required. |
| Chemoenzymatic DKR | Combination of in situ racemization of a racemic starting material with an enantioselective enzymatic transformation. | Theoretical yield of 100% for a single enantiomer; mild reaction conditions; high enantioselectivity of enzymes. | Requires screening for a suitable enzyme and racemization catalyst; compatibility of the enzyme and catalyst can be an issue. |
Optimized Fmoc-Protection Protocols for 6-Azatryptophan
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most widely used Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection strategies. chempep.comnih.gov The efficient and regioselective introduction of the Fmoc group onto DL-6-azatryptophan is a critical step for its subsequent use in peptide synthesis.
Regioselective Fmoc-Derivatization and Purification
The standard procedure for the Fmoc protection of amino acids involves the reaction of the free amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions, typically in a mixture of an organic solvent and an aqueous sodium bicarbonate or sodium carbonate solution. researchgate.net For 6-azatryptophan, the primary amino group is the intended site of reaction. However, the indole (B1671886) nitrogen of the 6-azaindole ring system is also nucleophilic and can potentially be acylated, leading to undesired side products.
To ensure regioselective Nα-Fmoc protection, the reaction conditions must be carefully controlled. The pKa of the α-amino group is lower than that of the indole nitrogen, and at a moderately basic pH, the α-amino group will be more readily deprotonated and thus more nucleophilic. Therefore, maintaining the pH of the reaction mixture in the appropriate range is crucial for selectivity.
Purification of the resulting Fmoc-DL-6-azatryptophan is typically achieved by crystallization or chromatography. In some cases, trituration with a non-polar solvent can be effective in removing unreacted Fmoc-OSu and its hydrolysis byproducts. researchgate.net
Stability Considerations of the Fmoc-Protected DL-Racemate
The stability of the Fmoc group is a key consideration during storage and handling. The Fmoc group is susceptible to cleavage by bases, including primary and secondary amines. chempep.com Therefore, this compound should be stored in a dry environment, protected from light, and at low temperatures to prevent degradation.
During SPPS, premature cleavage of the Fmoc group can occur, particularly during slow coupling reactions, leading to the insertion of multiple amino acid residues. chempep.com While the Fmoc group is generally stable to the tertiary amine bases, such as diisopropylethylamine (DIPEA), used during the coupling step, prolonged exposure can lead to some degree of deprotection. chempep.com The electron-withdrawing nature of the 6-azaindole ring system in this compound could potentially influence the stability of the Fmoc group, although specific studies on this are limited.
Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain on a solid support follows the standard protocols of Fmoc-based SPPS. uci.edunih.gov The process involves a series of repeated cycles of deprotection and coupling.
The typical SPPS cycle for the incorporation of this compound would be as follows:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. uci.edu This exposes the free α-amino group for the subsequent coupling reaction.
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Coupling: The carboxylic acid of this compound is activated using a suitable coupling reagent, such as HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like DIPEA. luxembourg-bio.com The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed to completion.
Washing: The resin is again washed with DMF to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence. The use of a racemic mixture of this compound will result in the formation of a mixture of diastereomeric peptides, which may require separation by chromatography after cleavage from the resin.
Potential challenges during the SPPS of peptides containing 6-azatryptophan could include aggregation of the growing peptide chain, which is a known issue for certain "difficult sequences". chempep.com The unique polarity and hydrogen-bonding capabilities of the 6-azaindole side chain might influence inter- and intra-chain interactions, potentially leading to aggregation. In such cases, the use of specialized resins, modified coupling protocols, or the incorporation of pseudoprolines may be necessary to improve the synthesis efficiency.
Advanced Coupling Reagent Selection and Efficiency Optimization
The coupling of an amino acid to the N-terminus of a growing peptide chain is a critical step in SPPS. The selection of the coupling reagent is paramount for achieving high yields and purity. For aza-amino acids, this step is particularly challenging due to the decreased nucleophilicity of the terminal nitrogen atom of the resulting semicarbazide (B1199961) after Fmoc deprotection, which can hinder the subsequent acylation step. biorxiv.org
Research into the synthesis of azapeptides has shown that conventional coupling conditions often result in low conversion rates. biorxiv.org Modern advancements, particularly the use of microwave-assisted synthesis, have been shown to significantly improve coupling efficiency. A systematic evaluation of coupling conditions for acylating a semicarbazide moiety on the solid phase highlights the superiority of specific reagent combinations under microwave irradiation. biorxiv.org
For instance, the use of Diisopropylcarbodiimide (DIC) in combination with Oxyma Pure as an additive under microwave conditions has demonstrated a marked improvement in conversion rates and a significant reduction in reaction times compared to standard room temperature methods. biorxiv.org While phosphonium-based reagents like BOP and PyBOP, and aminium/uronium salts such as HBTU and HCTU, are popular for their high reactivity and ability to suppress racemization with standard amino acids, the specific challenge of acylating the aza-residue often necessitates optimized protocols. chempep.commesalabs.com
Below is a data table summarizing the findings from a model study on the acylation of a resin-linked aza-dipeptide, demonstrating the impact of different coupling reagents and conditions.
| Coupling Reagent/Additive | Conditions | Conversion Rate (%) | Reaction Time |
|---|---|---|---|
| HCTU / DIPEA | Room Temp | ~65% | 8 hours |
| HATU / DIPEA | Room Temp | ~68% | 8 hours |
| DIC / Oxyma Pure | Room Temp | ~70% | 8 hours |
| DIC / Oxyma Pure | Microwave (60°C) | ~88% | 4 hours |
Data adapted from model studies on azapeptide synthesis. biorxiv.org
Strategies for Minimizing Epimerization and Side Reactions During Incorporation
Epimerization, or racemization at the α-carbon, is a significant risk during peptide synthesis, potentially leading to diastereomeric impurities that are difficult to separate from the target peptide. ug.edu.plmdpi.com This side reaction typically occurs via two mechanisms: direct enolization through proton abstraction by a base, or the formation of a 5(4H)-oxazolone intermediate. mdpi.com Amino acids with electron-withdrawing groups or those that are sterically hindered, such as Cysteine and Histidine, are particularly susceptible. peptide.comnih.gov
While specific racemization data for 6-azatryptophan is not widely published, the general principles for suppressing epimerization are directly applicable:
Use of Additives: Coupling reagents are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective derivatives, such as 7-aza-1-hydroxybenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which are known to suppress racemization. peptide.com
Choice of Base: The base used during coupling can influence the rate of racemization. Highly hindered, non-nucleophilic bases like 2,4,6-collidine are often preferred over diisopropylethylamine (DIPEA) to minimize epimerization. mesalabs.com
Temperature Control: Lowering the reaction temperature, especially during microwave-assisted synthesis, can significantly limit the extent of racemization for sensitive residues. nih.gov
Reagent Selection: Carbodiimide-based activation (e.g., DIC/Oxyma) is generally considered to have a lower risk of racemization compared to more reactive phosphonium (B103445) or aminium reagents, especially for sensitive amino acids. mesalabs.comnih.gov
Beyond epimerization, the 6-azaindole side chain introduces its own set of potential side reactions. Studies on azapeptides containing azatryptophan have noted that the side chain can be susceptible to cleavage during the final trifluoroacetic acid (TFA) treatment. biorxiv.org This necessitates the optimization of cleavage cocktails, potentially by reducing TFA concentration or temperature. Furthermore, side reactions common to standard tryptophan, such as alkylation of the indole ring by resin linkers (e.g., from Wang resin) or migration of acid-labile protecting groups (e.g., Pbf from an arginine residue) to the indole nitrogen, should also be considered potential risks for 6-azatryptophan. iris-biotech.denih.gov
Large-Scale Preparative Considerations in SPPS
Transitioning the synthesis of a 6-azatryptophan-containing peptide from a laboratory to a large, preparative scale introduces a new set of challenges related to cost, efficiency, safety, and purity.
Process Optimization and Automation: On a large scale, reagent excesses must be minimized to control costs. Automated synthesizers are crucial for ensuring consistency, reducing manual error, and enabling detailed process monitoring. bachem.com
Solvent Consumption: Traditional SPPS is solvent-intensive. Innovative technologies like Molecular Hiving™, which uses a phase-tag strategy, can significantly reduce the consumption of hazardous solvents like DMF and NMP, making the process more sustainable and cost-effective. bachem.com
Purification: The purification of multi-kilogram quantities of crude peptide is a major bottleneck. Multicolumn countercurrent solvent gradient purification (MCSGP) is a continuous chromatography technique that offers higher throughput, increased yield, and reduced solvent consumption compared to traditional batch HPLC, making it highly suitable for large-scale operations. bachem.com
Fragment Condensation: For very long peptides, a convergent strategy involving the synthesis of protected peptide fragments followed by their ligation in solution or on a solid support can be more efficient than a linear stepwise synthesis. Chemo-Enzymatic Peptide Synthesis (CEPS), which uses enzymes like peptiligase, offers a highly regio- and stereoselective method for ligating fragments without the need for side-chain protection, eliminating racemization risk at the ligation site. bachem.com
When scaling up the synthesis of a 6-azatryptophan peptide, particular attention must be paid to the challenging coupling steps and potential side reactions. In-process controls, such as monitoring coupling completion with a Kaiser test or Fmoc-release UV monitoring, become critical to ensure each step proceeds efficiently before moving to the next. iris-biotech.de
Post-Synthetic Derivatization and Bioconjugation of 6-Azatryptophan Residues
The 6-azaindole side chain of 6-azatryptophan offers a unique handle for post-synthetic modification and bioconjugation. The presence of the pyridine (B92270) nitrogen alters the electron density and reactivity of the ring system compared to the native indole of tryptophan. While standard tryptophan is a target for modification via reactions like oxidation, alkylation, or transition-metal-catalyzed processes, the 6-azaindole ring presents different opportunities. nih.govresearchgate.netnih.gov
The 6-azaindole scaffold is a known bioisostere of indole and is utilized in medicinal chemistry to enhance drug-target interactions, often through the formation of an additional hydrogen bond via the ring nitrogen. nih.gov This inherent reactivity can be exploited for bioconjugation.
Potential strategies for derivatizing the 6-azatryptophan residue include:
Electrophilic Aromatic Substitution: The electron density of the azaindole ring is different from indole, which may alter the regioselectivity of electrophilic substitution reactions.
N-Alkylation/Arylation: The pyridine nitrogen (N-6) could potentially be targeted for modification, although this might require specific reaction conditions to achieve selectivity over the pyrrole (B145914) nitrogen (N-1).
Oxidation: Studies have shown that 6-azaindoles can undergo oxidation to form functionalized derivatives, a pathway that could be adapted for peptide modification. rsc.org
While methods for the selective modification of tryptophan are well-established, such as using triazolinediones or photo-induced electron transfer processes, their direct applicability to 6-azatryptophan requires further investigation. nih.govrsc.org The altered electronics of the azaindole ring may either inhibit these reactions or lead to different, novel reactivity, providing a rich area for the development of new bioconjugation methodologies.
Iii. Advanced Spectroscopic and Photophysical Applications in Biochemical Research
High-Resolution Fluorescence Spectroscopy of Fmoc-DL-6-Azatryptophan and its Conjugates
The incorporation of 6-azatryptophan into peptides and proteins, facilitated by solid-phase synthesis using its Fmoc-protected form, creates powerful tools for biochemical analysis. The 6-azaindole (B1212597) moiety serves as an intrinsic fluorescent reporter whose spectral characteristics are highly sensitive to its immediate surroundings.
The photophysics of azaindoles, the core structure of azatryptophans, are notably complex and often involve excited-state proton transfer (ESPT) processes, particularly in the presence of proton-donating or -accepting molecules, including water. For instance, studies on 2,6-diazaindole, a related compound, have revealed a water-molecule-catalyzed ESPT mechanism. nih.gov Upon excitation, a relay of three protons involving two water molecules can occur, leading to the formation of a proton-transfer tautomer with a significantly red-shifted emission compared to the normal emission. nih.gov
It is hypothesized that 6-azaindole (and by extension, 6-azatryptophan) may undergo similar, albeit distinct, excited-state reactions. The nitrogen at the 6-position can act as a proton acceptor, potentially facilitating ESPT from the indole (B1671886) N(1)-H. This process is highly dependent on the local solvent environment and hydrogen-bonding network. Such ESPT reactions result in dual fluorescence, with a normal Stokes-shifted emission and a large Stokes-shifted tautomer emission, providing a sensitive mechanism to probe hydration and hydrogen bonding within protein microenvironments. nih.govresearchgate.net The dynamics of these processes, occurring on the picosecond to nanosecond timescale, can be resolved using time-resolved fluorescence spectroscopy to elucidate the kinetics of proton transfer and the nature of the fluorophore's interaction with its environment. nih.govaaup.edu
Like tryptophan, the fluorescence of 6-azatryptophan is expected to be highly sensitive to the polarity and viscosity of its microenvironment. researchgate.net The fluorescence emission of tryptophan itself is known to red-shift as the polarity of its environment increases. researchgate.netnih.gov This is due to the larger dipole moment of the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules.
The introduction of a nitrogen atom into the indole ring at position 6 alters the electronic structure and dipole moment of the chromophore. This modification is expected to modulate its sensitivity to the local environment. When incorporated into a polypeptide chain, a 6-azatryptophan residue moving from a polar, aqueous environment to a nonpolar, hydrophobic core during protein folding would likely exhibit a significant blue-shift in its emission spectrum and an increase in fluorescence intensity. researchgate.net This solvatochromic behavior makes 6-azatryptophan a potent intrinsic probe for tracking changes in protein conformation, ligand binding, or membrane insertion, where the residue's exposure to solvent is altered.
The fluorescence quantum yield (Φ) and lifetime (τ) are fundamental parameters that provide quantitative insight into the fluorophore's environment and the dynamic processes that quench its fluorescence. The quantum yield of tryptophan can vary dramatically (from <0.01 to ~0.35) depending on its location within a protein, influenced by quenching from nearby amino acid residues or the peptide backbone. nih.govresearchgate.net
7-Azatryptophan (B1233867), a well-studied analog, exhibits a single-exponential fluorescence decay in water, a significant simplification compared to the complex, multi-exponential decay of tryptophan. iastate.edu This simpler photophysical behavior makes the interpretation of fluorescence data more straightforward. While specific data for 6-azatryptophan is not widely available, its properties are expected to be distinct from both tryptophan and 7-azatryptophan. Analysis of its quantum yield and lifetime in complex systems, such as proteins or protein-ligand complexes, can reveal information about the conformational states of the protein and the accessibility of the probe to quenching agents.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Feature |
|---|---|---|---|---|---|
| Tryptophan | ~280 | ~350 | ~0.13 - 0.20 | ~2.6 - 3.1 (Non-exponential decay) | Highly sensitive to environment; complex decay kinetics. nih.govbrainly.in |
| 7-Azatryptophan | ~290 | ~390-400 | ~0.5 (varies with conditions) | ~0.78 (Single exponential decay) | Red-shifted spectra; simplified lifetime analysis. iastate.edunih.gov |
| 6-Azatryptophan | Data not available | Data not available | Data not available | Data not available | Expected to have unique spectral properties suitable for novel probe development. |
Utilization in Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins. nih.govunits.itamericanpeptidesociety.org A critical consideration when incorporating unnatural amino acids is whether they perturb the native conformation of the biomolecule. Studies involving the substitution of tryptophan with its azatryptophan analogs have shown that these modifications are often structurally conservative.
| Protein Variant | Key CD Spectral Features | Interpretation |
|---|---|---|
| Wild-Type Staphylococcal Nuclease (Trp140) | Similar to variants | Native secondary structure |
| 5-Hydroxytryptophan Nuclease (5HW140) | CD spectrum similar to wild-type | Secondary structure not changed by analogue incorporation. nih.gov |
| 7-Azatryptophan Nuclease (7AW140) | CD spectrum similar to wild-type | Secondary structure not changed by analogue incorporation. nih.gov |
Nuclear Magnetic Resonance (NMR) Studies of 6-Azatryptophan-Modified Biomolecules
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information on the structure, dynamics, and interactions of biomolecules. The site-specific incorporation of 6-azatryptophan, particularly when isotopically labeled, can serve as a powerful NMR probe.
This minimal structural impact allows researchers to confidently attribute observed changes in the azatryptophan's own NMR signals to specific interactions or dynamic processes. NMR relaxation experiments can be employed to study the dynamics of the peptide backbone and side chains on timescales ranging from picoseconds to seconds. nih.govnih.govunc.eduutoronto.caresearchgate.net By analyzing the relaxation parameters of a 6-azatryptophan residue, one can gain insight into the flexibility and conformational entropy of that specific region of the protein.
| Technique | Information Gained | Application with 6-Azatryptophan |
|---|---|---|
| ¹H-¹⁵N HSQC | Backbone amide chemical shifts, protein folding and integrity | Confirming minimal structural perturbation upon incorporation. anu.edu.au |
| Chemical Shift Perturbation (CSP) | Mapping binding sites, detecting conformational changes | Using the azatryptophan as a probe for ligand interactions. nih.gov |
| NMR Relaxation (R₁, R₂, NOE) | Backbone and side-chain dynamics (ps-ns timescale) | Characterizing local flexibility and conformational entropy at the substitution site. nih.gov |
A significant challenge in NMR studies of larger proteins is spectral overlap and broad signals. Isotopic labeling, where atoms like ¹³C and ¹⁵N are incorporated, is a standard method to overcome these issues. whiterose.ac.ukresearchgate.netnih.govresearchgate.net Site-selective labeling, where only specific amino acid types are labeled, can dramatically simplify complex spectra.
The enzymatic synthesis of 7-azatryptophan from labeled precursors like ¹⁵N/¹³C-serine has been demonstrated, providing a straightforward route to producing isotopically labeled probes for incorporation into proteins. anu.edu.au By expressing a protein with all tryptophan sites replaced by unlabeled amino acids except for a single, isotopically labeled 6-azatryptophan, researchers can obtain a spectrum with only a single set of signals corresponding to that specific position. This approach provides an unambiguous way to obtain resonance assignments and study a specific site within a large biomolecule without interference from other residues. anu.edu.au
Advanced Mass Spectrometry for Structural Confirmation and Interaction Analysis of Modified Peptides
Mass spectrometry (MS) is an indispensable tool in proteomics and peptide chemistry for confirming molecular weight and determining amino acid sequence. When working with modified peptides, such as those containing 6-azatryptophan, MS provides definitive confirmation of successful incorporation.
The introduction of a 6-azatryptophan residue in place of a tryptophan results in a predictable mass shift. Tryptophan has a monoisotopic mass of 204.0899 Da (residue mass of 186.0793 Da). 6-Azatryptophan, with one carbon in the indole ring replaced by a nitrogen, has a monoisotopic mass of 205.0858 Da (residue mass of 187.0752 Da). This mass difference of +1 Da is readily detectable by modern high-resolution mass spectrometers, allowing for unambiguous confirmation of the substitution and quantification of incorporation efficiency. nih.gov
Tandem mass spectrometry (MS/MS) is used to sequence peptides by inducing fragmentation through methods like collision-induced dissociation (CID). nih.govresearchgate.netbu.edunih.govcore.ac.uk The fragmentation pattern of a peptide is dependent on its sequence. While the introduction of a 6-azatryptophan is not expected to dramatically alter the primary fragmentation pathways (which typically occur at the peptide backbone), subtle changes in fragment ion intensities or the emergence of characteristic neutral losses from the azaindole side chain could provide additional structural information. Analysis of the resulting b- and y-ion series allows for the precise localization of the 6-azatryptophan residue within the peptide sequence.
| Parameter | Tryptophan (Trp) | 6-Azatryptophan (6-AzaTrp) | Significance in MS Analysis |
|---|---|---|---|
| Residue Monoisotopic Mass (Da) | 186.0793 | 187.0752 | A +0.9959 Da mass shift confirms incorporation. |
| Primary Fragmentation (CID) | Backbone amide bonds | Backbone amide bonds | Allows for sequencing and localization of the modification. |
| Potential Side-Chain Fragmentation | Loss of indole-containing fragments | Loss of azaindole-containing fragments | May provide unique signature ions for the modified residue. |
Iv. Functional Investigations and Mechanistic Elucidation in Biological Systems
Site-Specific Incorporation of 6-Azatryptophan into Proteins via Genetic Code Expansion
Genetic code expansion has revolutionized protein engineering by enabling the site-specific insertion of non-canonical amino acids (ncAAs) into a protein's primary sequence. yale.edufrontiersin.org This technology allows for the precise placement of biophysical probes, reactive handles, or modified residues like 6-azatryptophan to investigate protein structure and function in ways not possible with traditional mutagenesis. yale.eduresearchgate.net
The cornerstone of genetic code expansion is the orthogonal translation system (OTS), which operates independently of the host cell's endogenous protein synthesis machinery. mdpi.com An OTS is typically composed of an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA). mdpi.comresearchgate.net To ensure orthogonality, these components are often sourced from a phylogenetically distant organism, such as Methanocaldococcus jannaschii, and engineered to prevent cross-reactivity with the host's (e.g., E. coli) native synthetases and tRNAs. yale.edumdpi.com
The process involves several key steps:
The o-tRNA is engineered to recognize a reassigned codon, most commonly the amber stop codon (UAG). yale.edu
The o-aaRS is evolved through rounds of positive and negative selection to specifically recognize and charge the desired ncAA, in this case, 6-azatryptophan, onto the o-tRNA. acs.org
When the ribosome encounters the UAG codon in the messenger RNA (mRNA) of the target protein, the charged o-tRNA delivers 6-azatryptophan, leading to its incorporation into the growing polypeptide chain. researchgate.net
The development of OTS has been critical for incorporating a wide array of ncAAs, including those with fluorescent, photocaged, or bio-orthogonally reactive side chains, thereby expanding the chemical diversity of proteins. yale.edu While specific, highly efficient OTS for 6-azatryptophan are still under active development, systems created for other tryptophan analogs, such as various cyanotryptophans, demonstrate the feasibility and general approach. biorxiv.org For instance, libraries of pyrrolysyl-tRNA synthetase (PylRS) have been successfully screened to identify mutants capable of charging specific tryptophan analogs. biorxiv.org
Table 1: Components of a Typical Orthogonal Translation System for ncAA Incorporation
| Component | Function | Key Engineering Aspect | Source Organism (Example) |
|---|---|---|---|
| Orthogonal aaRS (o-aaRS) | Specifically recognizes and attaches the ncAA (e.g., 6-azatryptophan) to the o-tRNA. | Active site mutated for ncAA specificity and to prevent recognition of canonical amino acids. | Methanocaldococcus jannaschii |
| Orthogonal tRNA (o-tRNA) | Is charged with the ncAA by the o-aaRS and recognizes a reassigned codon (e.g., UAG). | Anticodon loop mutated to decode a stop or quadruplet codon; identity elements altered to prevent recognition by host aaRSs. | Methanocaldococcus jannaschii |
| Reassigned Codon | A codon in the mRNA sequence that is repurposed to encode the ncAA instead of its usual function (e.g., translation termination). | Amber (UAG) stop codon is most commonly used. | N/A |
This table presents a generalized overview of OTS components. Specific systems are tailored for individual non-canonical amino acids.
While orthogonal translation systems are the primary tools for ncAA incorporation, the efficiency of the process can sometimes be limited by other components of the translational apparatus, including the ribosome itself and associated elongation factors. nih.gov Engineering these components can further enhance the fidelity and yield of proteins containing ncAAs. nih.gov
One key player is the elongation factor Tu (EF-Tu), which is responsible for delivering the aminoacylated tRNA to the ribosome. yale.edu The native EF-Tu is finely tuned to bind tRNAs charged with canonical amino acids, and it may not efficiently recognize tRNAs acylated with bulky or structurally distinct ncAAs. yale.edu Engineering EF-Tu to better accommodate these non-native substrates can improve their delivery to the ribosome. nih.gov
Furthermore, the ribosome itself can be a target for engineering. Orthogonal ribosomes have been developed that are specifically directed to translate only certain mRNAs, creating a segregated translation system within the cell. mdpi.com This can be particularly useful for incorporating multiple different ncAAs or for improving the efficiency of incorporating a single challenging ncAA by creating a specialized ribosomal environment. mdpi.comnih.gov Recent advances have focused on engineering the ribosome and its interacting factors to create more robust and versatile systems for expanding the genetic code. nih.gov
Probing Enzyme Catalysis and Reaction Mechanisms
Incorporating 6-azatryptophan into an enzyme's structure provides a subtle yet powerful perturbation that can yield significant mechanistic insights. Its altered electronics and hydrogen bonding capabilities, stemming from the replacement of a carbon atom with nitrogen in the indole (B1671886) ring, can be leveraged to probe catalytic events. uliege.be
As a structural analog of the natural substrate L-tryptophan, 6-azatryptophan can serve as a competitive inhibitor for tryptophan-utilizing enzymes. uga.edu Studying the binding and inhibitory kinetics of such analogs helps to map the steric and electronic requirements of the enzyme's active site. The design of inhibitors based on substrate analogs is a common strategy in drug discovery and mechanistic enzymology. nih.gov For example, analogs of L-kynurenine, a tryptophan metabolite, have been developed as potent inhibitors of kynurenine (B1673888) monooxygenase (KMO) to modulate its activity in disease-related pathways. nih.gov Similarly, 6-azatryptophan or its derivatives could be used to probe the active sites of enzymes in the tryptophan biosynthetic or catabolic pathways.
Azatryptophans are valuable fluorescent probes for exploring protein structure and dynamics. uga.edu The introduction of a nitrogen atom into the indole ring alters the photophysical properties, often resulting in a red-shifted absorption and emission spectrum compared to natural tryptophan. nih.govresearchgate.net The fluorescence of 6-azatryptophan is particularly sensitive to the polarity and hydrogen-bonding potential of its local microenvironment. biorxiv.orgresearchgate.net
By site-specifically replacing a native tryptophan residue with 6-azatryptophan, particularly within or near the active site, researchers can monitor conformational changes that occur during the catalytic cycle. nih.gov Changes in the fluorescence emission maximum, intensity, or lifetime can signal key events such as:
Substrate binding
Product release
Allosteric transitions
Changes in solvent accessibility or hydration of the active site nih.gov
While much of the foundational work has been done with 7-azatryptophan (B1233867), the principles are directly applicable to 6-azatryptophan. nih.govnih.gov For instance, studies using 7-azatryptophan have successfully probed hirudin folding and its interaction with thrombin, demonstrating the utility of these analogs in monitoring protein-protein interactions and local dynamics. nih.gov The distinct spectral properties of 6-azatryptophan, with reported absorption and emission maxima around 325 nm and 410 nm respectively, allow it to be studied separately from native tryptophan residues. biorxiv.orgresearchgate.net
Table 2: Comparative Photophysical Properties of Tryptophan and Azatryptophan Analogs
| Fluorophore | Typical Absorption Max (nm) | Typical Emission Max (nm) | Key Feature for Probing Environments |
|---|---|---|---|
| Tryptophan (Trp) | ~280 | ~348 (in water) | Emission is sensitive to local polarity, shifting to shorter wavelengths in nonpolar environments. |
| 6-Azatryptophan (6-AzaTrp) | ~325 | ~410 | Red-shifted spectra allow for selective excitation; fluorescence is highly sensitive to solvent exposure and protonation state. biorxiv.orgresearchgate.net |
| 7-Azatryptophan (7-AzaTrp) | ~290-300 | ~390-400 | Red-shifted emission and sensitivity to local polarity and water-catalyzed proton transfer. nih.govnih.gov |
Values are approximate and can vary significantly depending on the local chemical environment (solvent, pH, and protein structure).
Replacing a key tryptophan residue with 6-azatryptophan can directly modulate an enzyme's catalytic function. acs.org Tryptophan often plays critical roles in catalysis and substrate binding through hydrophobic and hydrogen-bonding interactions mediated by its indole ring. The nitrogen atom at the 6-position of 6-azatryptophan alters the electron distribution of the ring and introduces a new potential hydrogen bond acceptor site, while removing a C-H bond. uliege.be
These subtle atomic-level changes can lead to:
Altered Substrate or Ligand Binding: The modified hydrogen bonding network or altered aromatic interactions can increase or decrease the affinity for substrates and inhibitors.
Modified Catalytic Rate: If the tryptophan residue is involved in transition-state stabilization, its replacement with 6-azatryptophan can directly impact the rate of the chemical reaction. Studies on other enzymes have shown that incorporating fluorinated tryptophan analogs can either enhance or decrease activity, demonstrating the fine-tuning possible with such substitutions. acs.org
Changes in Enzyme Stability: The substitution can affect the local and global stability of the enzyme, which in turn can influence its activity and longevity. The replacement of tryptophan with 7-azatryptophan in bacteriophage λ lysozyme, for example, resulted in a protein that was nearly as stable as the wild type. uliege.be
Elucidating Protein Structure-Function Relationships
The substitution of canonical amino acids with carefully chosen analogs like 6-azatryptophan offers a minimally perturbative method to introduce novel functionalities into proteins. This approach is invaluable for exploring the intricate relationship between a protein's three-dimensional structure and its biological activity.
The intrinsic fluorescence of tryptophan is a widely used tool for monitoring protein folding and conformational changes. The introduction of 6-azatryptophan, with its distinct spectroscopic properties, significantly enhances these studies. Its absorption and emission maxima are red-shifted compared to tryptophan, which can allow for selective excitation and detection, even in proteins containing multiple native tryptophans. researchgate.net The fluorescence of 6-azatryptophan is also highly sensitive to the polarity of its local environment, making it an excellent probe for tracking the changes that occur during protein folding, unfolding, and ligand binding events. biorxiv.orgnih.gov For example, the fluorescence of 6-azatryptophan incorporated into a protein would be expected to change significantly as it moves from a solvent-exposed state in an unfolded protein to a buried, hydrophobic environment in the folded state.
Table 1: Comparative Spectroscopic Properties of Tryptophan vs. 6-Azatryptophan
| Property | Tryptophan (Trp) | 6-Azatryptophan (6-AzaTrp) | Significance in Research |
|---|---|---|---|
| Absorption Maximum | ~280 nm | ~325 nm (protonated form) researchgate.net | Allows for selective excitation of the 6-AzaTrp probe, minimizing interference from native Trp residues. researchgate.net |
| Emission Maximum | ~350 nm (in water) biorxiv.org | ~380-410 nm researchgate.netbiorxiv.org | The red-shifted emission provides a distinct signal that is easily resolved from Trp fluorescence. |
| Environmental Sensitivity | High | High biorxiv.orgnih.gov | Fluorescence properties are sensitive to local polarity and solvent accessibility, reporting on conformational changes. nih.govpnas.org |
Understanding the specific interactions between proteins, or between proteins and nucleic acids, is fundamental to cell biology. The unique photophysical characteristics of 6-azatryptophan make it a valuable tool for investigating these complexes. By strategically placing 6-azatryptophan at a putative binding interface, changes in its fluorescence upon addition of a binding partner can confirm its location at the interface and be used to quantify binding affinities and kinetics. researchgate.net The red-shifted absorbance of azatryptophan analogues permits selective excitation, which is a significant advantage when studying interactions between two proteins that both contain native tryptophan residues. researchgate.netresearchgate.netacs.org
Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be employed, using an azatryptophan as either a donor or an acceptor to measure distances and monitor conformational changes during the binding event. nih.govnih.gov For instance, studies have successfully used the related 7-azatryptophan as a FRET acceptor from a native tryptophan to study protein-protein interactions and as a direct probe to monitor the binding of peptides to larger proteins like thrombin and avidin. nih.goviastate.edursc.org Similar principles apply to 6-azatryptophan, making it a powerful probe for dissecting the dynamics of macromolecular complex formation. nih.gov
The introduction of non-canonical amino acids can directly influence the catalytic properties of enzymes. nih.govacs.org Replacing a tryptophan residue in or near an enzyme's active site with 6-azatryptophan can alter the enzyme's activity, selectivity, or stability. rsc.orgfrontiersin.org The nitrogen atom in the 6-azaindole (B1212597) ring alters the electronic distribution and hydrogen bonding capacity of the side chain compared to tryptophan. This can lead to modified substrate binding, altered stabilization of the reaction's transition state, or a change in the pKa of nearby catalytic residues.
While specific studies detailing the use of Fmoc-DL-6-azatryptophan for enhancing biocatalysis are not prevalent in the search results, the principle is well-established with other tryptophan analogs. acs.orgrsc.org For example, incorporating various fluorinated tryptophan analogs into enzymes has been shown to modulate catalytic activity. acs.org The incorporation of non-canonical amino acids has been shown to confer enhanced stability and activity to lipases in hostile environments like organic solvents. rsc.org This strategy opens up possibilities for creating novel biocatalysts with tailored functionalities for applications in biotechnology and synthetic chemistry. nih.govsci-hub.se
Table 2: Potential Effects of 6-Azatryptophan Incorporation on Enzyme Function
| Enzymatic Property | Potential Influence of 6-Azatryptophan | Rationale |
|---|---|---|
| Substrate Binding | Altered affinity or specificity | Modified shape and electronic character of the active site. |
| Catalytic Rate (k_cat) | Increased or decreased activity | Changes in transition state stabilization through new electronic or hydrogen-bonding interactions. acs.org |
| Enzyme Stability | Enhanced or reduced stability | Altered packing and intramolecular interactions within the protein core. |
| pH Profile | Shift in optimal pH | Influence on the protonation state of nearby catalytic residues. researchgate.net |
Development of Engineered Protein-Based Materials with Tunable Properties
The field of materials science is increasingly turning to proteins as building blocks for advanced, functional materials due to their inherent biocompatibility and biodegradability. mdpi.commdpi.com Engineering these proteins by incorporating non-canonical amino acids like 6-azatryptophan allows for the tuning of their material properties. The unique chemical properties of the 6-azaindole side chain can influence protein self-assembly and intermolecular interactions, which are critical for determining the bulk properties of the resulting material.
By replacing native tryptophan residues with 6-azatryptophan, it is possible to create protein-based hydrogels, films, or fibers with modified mechanical strength, thermal stability, or responsiveness to stimuli. acs.orgnih.gov The altered hydrogen-bonding capabilities and dipole moment of the 6-azaindole ring can direct the formation of specific supramolecular structures. While direct examples using 6-azatryptophan are emerging, the strategy of using non-canonical amino acids to globally modify protein properties for material applications is a rapidly advancing field. acs.org This approach allows for the rational design of novel biomaterials with tailored functionalities for applications ranging from tissue engineering to biosensors. mdpi.com
V. Computational and Theoretical Approaches
Molecular Dynamics Simulations of 6-Azatryptophan-Containing Peptides and Proteins
Molecular dynamics (MD) simulations are a cornerstone of computational biophysics, enabling the examination of the conformational states and dynamic motions of biomolecular systems. researchtrends.netresearchgate.net By simulating the movement of atoms over time, MD provides a detailed picture of how peptides and proteins behave in different environments. For peptides containing 6-azatryptophan, MD simulations can elucidate the structural consequences of substituting a carbon atom with a nitrogen atom in the indole (B1671886) ring of tryptophan. These simulations are crucial for understanding how this modification impacts peptide folding, stability, and interactions with other molecules. nih.govmdpi.com
The introduction of a D-amino acid or an unnatural amino acid like 6-azatryptophan can significantly alter the conformational landscape of a peptide. researchtrends.net MD simulations allow for thorough conformational sampling, revealing the accessible structures and the transitions between them. nih.govbiorxiv.org Studies on peptides containing modified tryptophan residues have shown that such substitutions can lead to more compact structures or altered dynamic behavior compared to their all-L-amino acid counterparts. researchtrends.net For instance, MD simulations can track key structural parameters like the radius of gyration and root-mean-square deviation (RMSD) to quantify conformational stability and flexibility. researchtrends.netmdpi.com Furthermore, time-resolved fluorescence polarization spectroscopy, complemented by simulation, can probe the sub-nanosecond rotational motions of tryptophan residues within proteins, offering insights into local flexibility that can range from nearly immobile to highly flexible. nih.gov The dynamics of protein-bound water networks, which are critical for protein function, can also be influenced by the presence of tryptophan analogs and can be studied using techniques like NMR relaxation dispersion in conjunction with computational models. nih.gov These approaches can reveal how the unique hydrogen-bonding capabilities of the 6-azaindole (B1212597) ring influence the local and global dynamics of the biomolecule. rsc.org
The spectroscopic properties of tryptophan and its analogs are highly sensitive to the local microenvironment, including solvent polarity and hydrogen bonding interactions. researchgate.net This sensitivity makes them valuable intrinsic probes for studying protein structure and dynamics. basicmedicalkey.com The substitution of a CH group with a nitrogen atom in azatryptophans leads to dramatic changes in their photophysical properties. pnas.org The fluorescence emission of azatryptophan analogs, including 7-azatryptophan (B1233867), is known to be strongly influenced by the surrounding solvent, showing significant shifts in emission wavelength and changes in fluorescence intensity in response to environmental changes. acs.orgnih.gov
Computational studies can elucidate these effects by modeling the explicit interactions between the 6-azatryptophan side chain and surrounding solvent molecules or protein residues. For example, studies on other azatryptophan derivatives have shown that solvent-dependent optical rotation can be attributed to the formation of intermolecular hydrogen bonds between the Fmoc NH group and donor groups in the solvent. nih.gov Similarly, the spectroscopic signatures of tryptophan radicals have been shown to be sensitive to the local environment, with absorption maxima shifting in response to the polarity of their surroundings. nih.gov By simulating the behavior of 6-azatryptophan in various microenvironments (e.g., buried in a hydrophobic core versus exposed to aqueous solvent), one can predict and interpret changes in its absorption and fluorescence spectra, providing a deeper understanding of the experimental observations. pnas.orgmdpi.com
Quantum Chemical Calculations of Electronic Structure and Photophysics
Quantum chemical calculations are essential for understanding the electronic properties of molecules, which govern their spectroscopic and photochemical behavior. northwestern.edu These methods solve the Schrödinger equation to determine the electronic wavefunctions and energy levels of a molecule. northwestern.edu For 6-azatryptophan, quantum chemistry provides fundamental insights into its unique photophysical properties, which distinguish it from native tryptophan. acs.org Calculations can predict various properties, including molecular orbital energies, electronic transition energies, and dipole moments, which are crucial for interpreting experimental spectra and understanding photochemical processes. nih.gov
One of the key applications of quantum chemical calculations is the prediction of electronic absorption and emission spectra. Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the energies of electronic excited states, which correspond to the absorption maxima observed experimentally. nih.gov The introduction of the nitrogen atom at the 6-position of the indole ring significantly alters the electronic structure, leading to red-shifted absorption and emission spectra compared to tryptophan. pnas.orgresearchgate.net For example, the related chromophore 6-azaindole exhibits fluorescence centered at 380 nm, and 6-azatryptophan has a reported intense absorbance band at 325 nm. researchgate.net The fluorescence of azaindole analogs can be dramatically red-shifted compared to indole, providing a "blue fluorescence" that is useful for biological imaging. pnas.org
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Environment | Reference |
|---|---|---|---|---|
| 6-Azaindole | ~320 (protonated) | 380 | Aqueous | researchgate.net |
| 6-Azatryptophan | 325 (protonated) | 410 | Not specified | researchgate.net |
| 2,6-Diazaindole Analog | ~300 | 340 (Normal), 480 (Tautomer) | Neutral H₂O | nih.gov |
| 7-Azatryptophan | ~290 | ~396 | Aqueous | acs.orgnih.gov |
Azaindoles are known to exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon where a proton moves from one atom to another within the molecule upon photoexcitation. nih.govresearchgate.netrsc.org This process often results in a tautomeric form of the molecule with a distinct, large Stokes-shifted fluorescence emission. rsc.org
Computational studies are critical for mapping the potential energy surfaces of the ground and excited states to understand the mechanism and feasibility of such proton transfer events. For 2,6-diazaindole, the chromophore of 6-azatryptophan, an excited-state triple proton transfer (ESTPT) has been described in aqueous solution. nih.gov Upon excitation, a long-distance proton transfer occurs from the pyrrolic nitrogen (N1) to the pyridinic nitrogen (N6). nih.gov This is not a direct transfer but is catalyzed by a water-wire consisting of two water molecules, involving a relay of three protons in a concerted, asynchronous manner. nih.gov This process leads to the formation of a proton-transfer tautomer that emits at a significantly longer wavelength (480 nm) compared to the normal emission (340 nm). nih.gov The rate of this water-catalyzed transfer is exceptionally fast, on the order of 10⁸ s⁻¹. nih.gov Given that 2,6-diazatryptophan exhibits similar ESTPT properties, it has been proposed as a novel probe for studying "biowaters" in proteins. nih.gov Quantum chemical calculations can help model the transition states and energy barriers involved in this proton relay, providing a detailed mechanistic picture that complements experimental findings. nih.govcomporgchem.com
In Silico Design and Optimization of Azatryptophan-Modified Biomolecules
The unique properties of 6-azatryptophan make it an attractive component for the rational design of novel peptides and proteins with enhanced or specific functions. In silico methods provide a powerful framework for designing and optimizing these modified biomolecules before undertaking costly and time-consuming experimental synthesis. epochjournals.comnih.gov
Computational strategies can be employed to predict how the incorporation of 6-azatryptophan will affect key therapeutic properties, such as binding affinity to a target receptor, structural stability, and resistance to enzymatic degradation. epochjournals.com For example, molecular docking simulations can be used to predict the binding mode of a 6-azatryptophan-containing peptide to its protein target. Subsequently, free energy calculation methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be used to computationally "mutate" residues and predict the energetic consequences, thereby identifying modifications that enhance binding affinity. epochjournals.com
Furthermore, machine learning and other advanced computational tools can accelerate the discovery and optimization process. mdpi.com These approaches can navigate the vast chemical space of peptide sequences to identify candidates with optimal therapeutic potential. epochjournals.comnih.gov By integrating structural modeling, MD simulations, and quantum chemical calculations, researchers can create a systematic and predictable pipeline for generating novel biomolecules where the specific photophysical or structural characteristics of 6-azatryptophan are leveraged for applications in diagnostics, bio-imaging, or therapeutics. researchgate.net
Rational Design for Enhanced Spectroscopic or Functional Performance
The rational design of peptides incorporating 6-azatryptophan is heavily reliant on computational chemistry to predict and optimize their spectroscopic and functional characteristics. The substitution of a carbon atom with a nitrogen atom in the indole ring of tryptophan to form 6-azatryptophan modifies its electronic structure, making it a sensitive fluorescent probe of the local microenvironment. nih.gov Computational methods are crucial for predicting how these changes can be exploited.
Quantum mechanics (QM) methods, particularly density functional theory (DFT) and its time-dependent extension (TD-DFT), are employed to calculate the excited-state properties of the 6-azaindole chromophore. mdpi.comunibo.it These calculations can predict absorption and emission spectra, helping scientists to understand how factors like solvent polarity and hydrogen bonding with adjacent residues will influence the fluorescence quantum yield and lifetime. nih.gov By simulating these properties, researchers can screen different peptide sequences in silico to identify candidates with desirable spectroscopic outputs for use as sensors or imaging agents.
A key application is the design of Förster Resonance Energy Transfer (FRET) pairs, where 6-azatryptophan can serve as either a donor or an acceptor. nih.gov Computational modeling helps to optimize the placement of the donor and acceptor fluorophores to ensure efficient energy transfer, which is highly dependent on their distance and relative orientation. nih.gov This enables the creation of sensitive biosensors that can report on dynamic processes such as protein folding or ligand binding. nih.gov
Table 1: Computational Methods in Rational Design
| Computational Method | Application in 6-Azatryptophan Peptide Design | Predicted Spectroscopic/Functional Outcome |
|---|---|---|
| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Calculation of ground and excited-state electronic structures. mdpi.com | Absorption/emission wavelengths, oscillator strengths. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and fluorescence spectra. unibo.it | Spectroscopic shifts in response to environmental changes. |
| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Simulation of peptide conformational dynamics and solvent interactions. | Stable peptide conformations, solvent accessibility of the probe. |
| Hybrid QM/MM | High-accuracy calculation of spectroscopic properties within a complex biological environment. | Environment-tuned fluorescence properties (e.g., solvatochromic shifts). |
Prediction of Structural Perturbations upon 6-Azatryptophan Substitution
Replacing a native tryptophan with 6-azatryptophan can introduce structural perturbations that may alter the stability and function of a peptide or protein. Computational tools are essential for predicting these changes and assessing their potential impact. nih.gov A primary mechanism by which single amino acid mutations cause human disease is through changes to protein stability. nih.gov
Structure-based computational methods can quantitatively predict the effect of amino acid substitutions on protein stability (folding energy) and protein-protein interactions (binding energy). nih.gov Tools that use force-field models, such as FoldX and Rosetta, can estimate the change in Gibbs free energy (ΔΔG) upon mutation. tau.ac.il Such predictions help to distinguish between substitutions that are likely to be tolerated and those that might destabilize the protein structure, providing valuable guidance for protein engineering. nih.govwashington.edu
Table 2: Predicted Structural Effects of 6-Azatryptophan Substitution
| Structural Parameter | Potential Perturbation from Substitution | Computational Prediction Tool |
|---|---|---|
| Protein Stability | Change in thermodynamic stability (ΔΔG). | Force-field energy calculations (e.g., FoldX, Rosetta), Free Energy Perturbation (FEP). nih.govtau.ac.il |
| Hydrogen Bonding Network | Formation of new or disruption of existing hydrogen bonds. | Molecular Dynamics (MD) simulations, Quantum Mechanics (QM). |
| Secondary Structure | Local stabilization or destabilization of α-helices and β-sheets. | MD simulations, secondary structure prediction algorithms. |
| Conformational Dynamics | Altered flexibility in loops or domains. | MD simulations, Normal Mode Analysis (NMA). |
Machine Learning and Artificial Intelligence Applications in Predicting Azatryptophan Behavior
More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful strategies for predicting the consequences of incorporating non-canonical amino acids (ncAAs) like 6-azatryptophan into proteins. researchgate.netfao.org These approaches can overcome the challenges of identifying optimal sites for ncAA incorporation, which can have dramatic impacts on protein yield and solubility. nih.govnsf.gov
ML models can be trained on large datasets derived from biomolecular simulations or existing experimental results. researchgate.netnih.gov For instance, features can be extracted from simulations of proteins with ncAA substitutions, and these features can be used to train models that predict experimental outcomes like tolerability or binding affinity. nih.govnih.govnih.gov Such predictive models can dramatically accelerate the design process by rapidly screening vast numbers of potential mutation sites, identifying those most likely to be successful without causing misfolding or loss of function. nih.govyoutube.com
Generative AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), are also being developed for de novo peptide design. oup.com These models learn the underlying principles of peptide structure and function from existing data and can then generate entirely new sequences that incorporate ncAAs to achieve enhanced properties. oup.combiorxiv.org This data-driven approach expands the accessible chemical space for protein engineering and drug discovery. biorxiv.org
Table 3: Machine Learning Applications for Non-Canonical Amino Acids
| ML/AI Application | Typical Input Data | Predicted Behavior/Property |
|---|---|---|
| Site Tolerability Prediction | Protein structural information, decomposed energy terms from simulations, sequence conservation. nih.govnsf.gov | Probability of successful incorporation without loss of yield or solubility. nih.gov |
| Binding Affinity Prediction | Peptide sequence with nCAAs, structural representations (SMILES strings), MHC-I binding data. nih.govnih.gov | Binding affinity of modified peptides to target proteins (e.g., MHC-I). nih.govnih.gov |
| Rational Protein Design | Database of successful and unsuccessful nCAA substitutions, physicochemical properties. researchgate.netfao.org | Screening of optimal sites and nCAA types for desired functional modifications. researchgate.net |
| Generative Peptide Design | Large libraries of known peptide sequences and structures. oup.combiorxiv.org | Novel peptide sequences with desired therapeutic or functional characteristics. oup.com |
Vi. Future Research Trajectories and Emerging Applications
Integration of Fmoc-DL-6-Azatryptophan with Advanced Imaging Techniques
The substitution of the indole (B1671886) C-H group in tryptophan with a nitrogen atom at the 6-position endows 6-azatryptophan (6-AzaTrp) with distinct spectroscopic properties that are highly advantageous for advanced bio-imaging. Unlike native tryptophan, which has a complex photophysical profile, azatryptophan analogs often exhibit cleaner, more environmentally sensitive fluorescence. nih.govbmglabtech.com 6-AzaTrp, in particular, possesses a strong fluorescence emission signal and a significant red-shift in hydrophilic environments. pnas.org This spectral separation from the autofluorescence of native tryptophans and other cellular fluorophores allows for clearer signal detection. acs.org
A particularly intriguing characteristic of 6-AzaTrp is the marked quenching of its fluorescence in aprotic, or hydrophobic, environments, such as the core of a folded protein. pnas.org This on/off behavior makes it an exquisite probe for studying protein folding, unfolding, and conformational changes in real-time. bmglabtech.com Researchers can strategically incorporate 6-AzaTrp at specific sites within a protein; a strong fluorescent signal would indicate the site is solvent-exposed, while a quenched signal would suggest it is buried within the protein's interior. This principle can be harnessed in techniques like Förster Resonance Energy Transfer (FRET), where 6-AzaTrp can act as a donor or acceptor to measure intramolecular or intermolecular distances. nih.govnih.gov Its red-shifted absorbance also permits selective excitation without energizing native tryptophan residues, further enhancing its utility as a specific and non-invasive optical probe. researchgate.net
| Compound | Typical Absorption Max (λabs, nm) | Typical Emission Max (λem, nm) | Key Feature |
|---|---|---|---|
| Tryptophan (Trp) | ~280 | ~350 | Standard intrinsic protein fluorophore, sensitive to local environment. nih.gov |
| 6-Azatryptophan (6-AzaTrp) | ~325 (protonated) | ~380 - 410 | Fluorescence is strongly quenched in hydrophobic environments but strong in aqueous solution. pnas.orgresearchgate.net |
| 4-Azatryptophan (4-AzaTrp) | ~288 | >400 | Large Stokes shift (~130 nm) and high quantum yield in aqueous buffers. pnas.org |
| 7-Azatryptophan (B1233867) (7-AzaTrp) | ~288 | ~400 (in water) | Fluorescence is strongly quenched in aqueous solvents but enhanced in hydrophobic environments. nih.govpnas.org |
Expanding the Palette of Genetically Encoded Azatryptophan Derivatives
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells represents a powerful frontier in protein engineering. acs.org This is achieved through the expansion of the genetic code, which utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) to read through a reassigned codon, such as the amber stop codon (UAG). nih.gov While this technology has been successfully applied to 7-azatryptophan, the genetic encoding of 6-AzaTrp remains a compelling future objective. anu.edu.auacs.org
The development of an aaRS that is specific for 6-AzaTrp would involve directed evolution or rational design of an existing synthetase. The goal is to create an enzyme that preferentially charges its orthogonal tRNA with 6-AzaTrp over tryptophan and other canonical amino acids, ensuring high fidelity of incorporation in vivo. nih.gov Successfully encoding 6-AzaTrp would add a valuable tool to the synthetic biology toolkit. It would allow researchers to precisely install this environmentally sensitive fluorophore at any desired position in a protein, enabling detailed studies of protein structure, function, and dynamics within the complex milieu of a living cell.
Development of Multi-Modal Probes and Biosensors for Cellular Applications
The sensitivity of 6-AzaTrp's fluorescence to its local environment is the foundational principle for its use in genetically encoded biosensors. pnas.orgnih.gov A protein engineered to contain 6-AzaTrp at a ligand-binding site or at an interface that undergoes a conformational change can act as a sensor. Upon a binding event or a structural rearrangement that alters the hydration state around the 6-AzaTrp residue, a corresponding change in fluorescence intensity (an increase if it becomes more solvent-exposed, a decrease if it becomes buried) would signal the event. bmglabtech.com This enables the creation of custom biosensors to monitor the concentrations of specific metabolites or to report on signaling events in real-time. nih.gov
Future research trajectories point towards the development of multi-modal probes based on the 6-azatryptophan scaffold. This involves the chemical synthesis of 6-AzaTrp derivatives that contain additional functionalities. For instance, a second reporter group or a bio-orthogonal handle could be appended to the azaindole ring. Such a multi-modal probe could provide simultaneous readouts through different channels (e.g., fluorescence and NMR) or allow for subsequent chemical modification for applications like affinity purification or electron microscopy imaging.
Exploration of Bio-orthogonal Chemistry with 6-Azatryptophan Functionalities
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of mutually reactive functional groups, such as azides and alkynes, that are abiotic to the cell. acs.orgnih.gov While the 6-azaindole (B1212597) ring of 6-AzaTrp is not itself a bio-orthogonal handle, it serves as an excellent platform for the introduction of such functionalities.
A significant future direction is the synthesis of 6-AzaTrp derivatives bearing bio-orthogonal groups (e.g., an azide, alkyne, or tetrazine). Once such a derivative is incorporated into a target protein (either by solid-phase peptide synthesis or genetic encoding), it can be selectively tagged with a complementary probe. nih.gov This powerful, two-step strategy would enable the attachment of a vast array of molecules—including drugs, imaging agents, or cross-linkers—to specific sites on a protein in living cells. This approach combines the precision of genetic encoding with the versatility of chemical synthesis, opening new avenues for targeted drug delivery and in-vivo protein labeling. researchgate.net
| Reaction | Reacting Groups | Key Features |
|---|---|---|
| Staudinger Ligation | Azide + Phosphine | First bio-orthogonal reaction developed; forms a stable amide bond. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | "Copper-free" click chemistry; fast kinetics and high specificity in vivo. acs.orgwikipedia.org |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction rates, enabling labeling at very low concentrations. wikipedia.org |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazide | Forms a stable C=N bond; useful for modifying proteins and other biomolecules. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fmoc-DL-6-Azatryptophan, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to DL-6-azatryptophan under basic conditions (e.g., using DIEA in DMF). Purification is achieved via reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Purity optimization requires monitoring reaction progress by TLC (silica gel, UV visualization) and iterative recrystallization from ethanol/water mixtures. Critical parameters include reaction temperature (0–4°C for Fmoc protection) and solvent dryness to prevent side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be reported?
- Methodological Answer :
- HPLC : Use a C18 column, 254 nm UV detection, and a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5%–95% acetonitrile over 20 min). Report retention time, peak symmetry, and purity percentage.
- NMR : Assign peaks for the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and the azatryptophan backbone (δ 3.1–4.2 ppm for α-protons).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+ ~463 Da). Include fragmentation patterns to validate structural integrity .
Advanced Research Questions
Q. How can researchers resolve enantiomeric mixtures of DL-6-azatryptophan during Fmoc-based peptide synthesis?
- Methodological Answer : Enantiomeric resolution requires chiral stationary-phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Alternatively, enzymatic resolution using acylases (e.g., porcine kidney acylase) selectively deprotects one enantiomer. For methodological rigor, compare retention times with authentic L- and D-standards and validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. Framework-based evaluation (e.g., FINER criteria) ensures feasibility and novelty .
Q. What experimental strategies mitigate instability of this compound under acidic or oxidative conditions?
- Methodological Answer :
- pH Control : Conduct reactions in neutral buffers (pH 6.5–7.5) to prevent Fmoc cleavage. Avoid TFA-containing solvents during storage.
- Oxidative Stability : Add antioxidants (e.g., 0.1% BHT) to solid-phase synthesis resins. Monitor degradation via LC-MS by tracking mass shifts (+16 Da for oxidation products).
- Temperature : Store lyophilized compounds at –20°C under argon. Experimental design should include stability assays under accelerated conditions (40°C, 75% RH) to model long-term storage .
Q. How does the incorporation of this compound affect peptide folding and function in structural studies?
- Methodological Answer :
- Folding Analysis : Use circular dichroism (CD) to monitor α-helix/β-sheet content in synthetic peptides. Compare with wild-type tryptophan-containing analogs.
- Functional Assays : Measure binding affinity (e.g., SPR or ITC) to assess perturbations caused by the azaindole moiety.
- Computational Modeling : Perform MD simulations (AMBER or CHARMM force fields) to evaluate steric/electronic effects of 6-aza substitution on side-chain interactions. Data interpretation should address contradictions between computational predictions and empirical results .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported solubility data for this compound across studies?
- Methodological Answer : Systematically test solubility in DMSO, DMF, and aqueous buffers (pH 4–9) under controlled temperatures (25°C vs. 37°C). Use dynamic light scattering (DLS) to detect aggregation. Cross-validate findings against literature by replicating protocols (e.g., stirring time, solvent purity). Apply the PICOT framework to structure reproducibility studies: P opulation (compound batch), I ntervention (solubility conditions), C omparison (literature methods), O utcome (solubility threshold), T ime (kinetic solubility profiling) .
Ethical and Literature Review Considerations
Q. What ethical and sourcing challenges arise when using this compound in animal or cell-based studies?
- Methodological Answer :
- Sourcing : Avoid suppliers with unverified purity claims (e.g.,西域试剂). Prioritize vendors providing batch-specific COA (Certificate of Analysis) with HPLC/MS data.
- Ethical Compliance : For in vivo studies, ensure Institutional Animal Care and Use Committee (IACUC) approval. Include negative controls (e.g., non-azatryptophan peptides) to isolate toxicity effects. Document literature gaps using systematic reviews (PRISMA guidelines) to justify novel applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
